1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione
Overview
Description
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is a chemical compound characterized by the presence of a pyrrole ring substituted with a 4-chloro-3-trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to reflux to complete the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl-piperidinol
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 4-chloro-3-(trifluoromethyl)phenyl isocyanate is primarily used in the synthesis of ureas and thioureas, the pyrrole derivative is more versatile in medicinal chemistry applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(16)18/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMLGUZGAARYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395618 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54647-10-8 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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